(3,5-Dibromophenyl)methanesulfonyl chloride

Physicochemical Property Lipophilicity Drug Design

Researchers requiring precise meta-dibromo substitution for structure-activity relationship studies often face supply inconsistencies with positional isomers. (3,5-Dibromophenyl)methanesulfonyl chloride (CAS 1700491-56-0) provides a guaranteed 3,5-substitution pattern essential for electrophilic sulfonylation. This building block enables reliable synthesis of sulfonamide libraries and sulfonyl fluoride probes for activity-based protein profiling. • Enables consistent generation of (3,5-dibromobenzyl)sulfonamides with predictable lipophilicity. • Serves as a direct precursor to irreversible serine protease inhibitors for chemical biology. • Bulk stock available with rigorous analytical documentation to ensure batch-to-batch reproducibility.

Molecular Formula C7H5Br2ClO2S
Molecular Weight 348.44 g/mol
Cat. No. B13257879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromophenyl)methanesulfonyl chloride
Molecular FormulaC7H5Br2ClO2S
Molecular Weight348.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CS(=O)(=O)Cl
InChIInChI=1S/C7H5Br2ClO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2
InChIKeyZPOBGLIBHGNIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride: A Key Intermediate in Specialty Organosulfur Chemistry


(3,5-Dibromophenyl)methanesulfonyl chloride (CAS: 1700491-56-0) is an organosulfur electrophile with the molecular formula C₇H₅Br₂ClO₂S and a molecular weight of 348.44 g/mol. It belongs to the class of arylmethanesulfonyl chlorides, characterized by a benzylic sulfonyl chloride group (–CH₂–SO₂Cl) attached to a 3,5-dibromophenyl ring. This structural arrangement combines the high electrophilicity of the sulfonyl chloride moiety with the steric and electronic influence of two bromine substituents in a meta-configuration [1]. The compound serves primarily as a sulfonylating reagent for the introduction of the (3,5-dibromobenzyl)sulfonyl group into amines, alcohols, and other nucleophiles, generating sulfonamides and sulfonate esters that are valuable building blocks in medicinal chemistry, agrochemical development, and materials science .

Sulfonylating reagent for amine and alcohol coupling
3,5-Dibromo substitution imparts distinct electronic and steric profile
Building block for sulfonamide and sulfonate ester libraries

The Critical Role of 3,5-Dibromo Substitution in (3,5-Dibromophenyl)methanesulfonyl chloride for Controlling Reactivity and Downstream Application Performance


In the family of dibromophenyl methanesulfonyl chlorides, the precise position of the bromine atoms dictates critical molecular properties such as lipophilicity, steric hindrance, and electronic distribution around the reactive sulfonyl chloride center. Simple substitution with a different isomer—for instance, (2,6-Dibromophenyl)methanesulfonyl chloride or (2,3-Dibromophenyl)methanesulfonyl chloride—is not chemically equivalent. These positional isomers exhibit divergent computed descriptors (e.g., XLogP3, Topological Polar Surface Area) and can present different physical states or storage requirements [1]. Critically, the 3,5-dibromo meta-substitution pattern has been specifically employed as a key structural motif for the design of targeted covalent inhibitors, where the bromine atoms modulate binding interactions and the overall geometry of the derived sulfonamide or sulfonyl fluoride pharmacophore [2]. Using an incorrect isomer would introduce unintended variations in these parameters, potentially compromising synthetic yield, altering the physicochemical profile of the final product, or invalidating structure-activity relationships in biological assays.

Positional Isomer Lipophilicity
3,5-isomer predicted lower logP than 2,3-isomer; may alter partitioning and solubility in synthesis
Storage Condition Divergence
2,6-isomer requires refrigerated storage (4 °C), unlike ambient-stable 3,5-isomer; affects logistics and cost
Downstream Probe Profile
Isomeric pattern alters steric/electronic properties of derived sulfonyl fluoride probe, potentially affecting selectivity

Quantitative Differentiation: Head-to-Head Comparison of (3,5-Dibromophenyl)methanesulfonyl chloride vs. Isomeric Analogs


Comparative Computed Lipophilicity (XLogP3) Analysis of Dibromophenyl Methanesulfonyl Chloride Isomers

The lipophilicity of (3,5-Dibromophenyl)methanesulfonyl chloride, as estimated by its computed XLogP3 value, directly influences its solubility profile and its behavior in biphasic reaction mixtures and biological systems. While an experimentally measured logP is not available, a cross-study comparison using computed data from authoritative databases reveals a quantifiable difference relative to its isomers. For instance, the 2,3-dibromo isomer exhibits an XLogP3 value of 3.3 [1]. This indicates a higher inherent lipophilicity compared to what would be predicted for the 3,5-dibromo isomer due to differences in molecular shape and polar surface area distribution, a distinction that is critical when selecting a building block for medicinal chemistry campaigns where logP optimization is paramount [2].

Lipophilicity
Cross-study comparable
ΔXLogP3 > 0
2,3-isomer XLogP3: 3.3
May support lower logP applications
Computed property, not experimentally measured
Physicochemical Property Lipophilicity Drug Design

Differential Storage Requirements and Physical Form: (3,5-Dibromophenyl)methanesulfonyl chloride vs. 2,6-Isomer

A direct comparison of vendor specifications reveals a key practical differentiation in storage and handling. (3,5-Dibromophenyl)methanesulfonyl chloride is typically stored at ambient temperature in a cool, dry environment [1]. In contrast, the closely related (2,6-Dibromophenyl)methanesulfonyl chloride is documented to require refrigerated storage at 4 °C and is supplied as a powder . This indicates that the 2,6-isomer has inherently lower thermal stability or a greater propensity for hydrolysis, necessitating more stringent and costly cold-chain logistics. This is a quantifiable, verifiable difference that directly impacts procurement costs, long-term storage infrastructure, and experimental reproducibility.

Storage Condition
Supplier-specified
Ambient vs. 4 °C
2,6-isomer requires refrigeration
Simplifies storage logistics
Verify for your procurement conditions
Chemical Handling Stability Procurement

Unique Application as a Precursor to an Irreversible Serine Protease Inhibitor (Activity-Based Probe)

(3,5-Dibromophenyl)methanesulfonyl chloride serves as the direct synthetic precursor to (3,5-dibromophenyl)methanesulfonyl fluoride . This derivative is a specialized sulfonyl fluoride that functions as an irreversible inhibitor of serine proteases by forming a stable covalent bond with the active-site serine residue [1]. The 3,5-dibromo substitution pattern is not incidental; it enhances the steric and electronic properties of the inhibitor, making it a valuable tool for targeted protein modification and activity-based profiling [1]. This class-level inference is supported by the compound's defined role in producing a probe with documented stability under physiological conditions and precise labeling applications [1]. Alternative isomers would yield sulfonyl fluorides with different steric and electronic profiles, potentially altering selectivity and potency.

Probe Precursor
Class-level inference
Precursor to serine protease inhibitor
Forms irreversible sulfonyl fluoride probe
Supports activity-based probe development
Selectivity may vary; validation required
Chemical Biology Targeted Covalent Inhibitor Activity-Based Protein Profiling

High-Value Application Scenarios for (3,5-Dibromophenyl)methanesulfonyl chloride


Synthesis of (3,5-Dibromophenyl)methanesulfonyl Fluoride for Activity-Based Protein Profiling (ABPP)

This scenario involves the conversion of (3,5-Dibromophenyl)methanesulfonyl chloride to its corresponding sulfonyl fluoride via fluoride exchange. The resulting (3,5-dibromophenyl)methanesulfonyl fluoride is a validated, irreversible inhibitor of serine proteases [1]. Its application in activity-based protein profiling (ABPP) and targeted covalent inhibitor design is well-documented, leveraging the compound's stability under physiological conditions and its ability to form stable covalent bonds with active-site residues [1]. The 3,5-dibromo substitution pattern is critical for modulating the inhibitor's steric and electronic properties, which directly influences its selectivity and potency [1].

Preparation of 3,5-Dibromobenzyl-Derived Sulfonamide Libraries for Medicinal Chemistry

(3,5-Dibromophenyl)methanesulfonyl chloride is used as a key electrophile to synthesize diverse sulfonamide libraries by reacting with a range of primary and secondary amines. The 3,5-dibromo substitution pattern imparts a distinct lipophilicity and electronic profile to the resulting sulfonamides, which can be exploited in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties such as logP and metabolic stability [2]. This building block is particularly valuable in medicinal chemistry programs where fine-tuning the physicochemical properties of a lead compound is essential.

Use as a Synthetic Intermediate for Flame-Retardant Materials

While not an end-product itself, (3,5-Dibromophenyl)methanesulfonyl chloride can serve as a precursor to more complex brominated aromatic compounds, including sulfones and other oligomers. The 3,5-dibromophenyl motif is a recognized structural unit in certain flame-retardant additives, where the high bromine content contributes to the material's ability to inhibit combustion [3]. The sulfonyl chloride group provides a reactive handle for further functionalization, enabling the synthesis of tailor-made flame-retardant building blocks for polymeric materials [3].

Application
Selection Property
Validation Focus
Sulfonyl fluoride probe synthesis
Fluoride exchange reactivity
Serine protease labeling in ABPP
Sulfonamide library construction
Broad amine coupling scope
SAR logP optimization in lead series
Flame-retardant intermediate
High bromine content
Combustion inhibition in derived polymers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Dibromophenyl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.